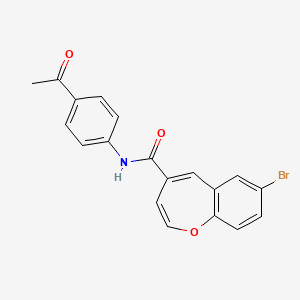

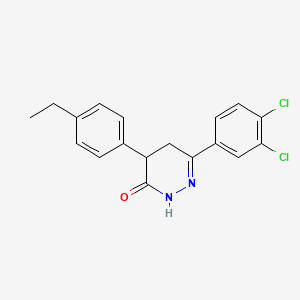

![molecular formula C19H17F3N4 B2943578 2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline CAS No. 2344685-59-0](/img/structure/B2943578.png)

2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline” is a chemical compound with the CAS Number: 2344685-59-0 . It has a molecular weight of 358.37 . The IUPAC name for this compound is 2-(piperazin-1-yl)-4-(3-(trifluoromethyl)phenyl)quinazoline .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2 .科学的研究の応用

Stability Studies

- Stability Under Stress Conditions: Research on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a derivative of quinazoline, highlights its stability under various stressful environmental conditions. The substance shows stability to UV radiation, high temperature, and oxidants, but is unstable to hydrolysis in alkaline environments (Gendugov et al., 2021).

Pharmacological and Biological Activities

- Analgesic Activities: A study on various (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, including a compound structurally similar to 2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline, showed significant analgesic activities in mice and rats (Manoury et al., 1979).

- Antibacterial Activity: Terazosin hydrochloride derivatives, related to the quinazoline class, demonstrated antibacterial activities against various bacteria including E. coli and Staphylococcus aureus (Kumar et al., 2021).

- Platelet Aggregation Inhibition: 2-piperazin-1-yl-quinazolines were found to inhibit platelet aggregation and block FITC-Fg binding to αIIbβ3 integrin in human platelets (Krysko et al., 2016).

- Antimicrobial and Antifungal Activities: N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives demonstrated potential antimicrobial activities (Babu et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel: Piperazine-substituted quinazolin-4(3H)-one derivatives were effective as corrosion inhibitors for mild steel in HCl, indicating their potential use in industrial applications (Chen et al., 2021).

Synthesis and Characterization

- Synthesis Methods: Various methods have been developed for synthesizing different quinazoline derivatives, including those with piperazinyl groups, which are crucial for their biological and industrial applications (Hai-bin, 2011).

Quality Control

- Quality Control Development: Quality control methods have been developed for compounds like 4-benzyl-1-{4-[4-(4-methoxyphenyl)- piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which are important for ensuring the purity and effectiveness of these pharmaceutical substances (Danylchenko et al., 2018).

作用機序

Target of Action

A related compound, n-aryl-2-trifluoromethyl-quinazoline-4-amine, has been identified as a potential inhibitor of werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

It’s suggested that related n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives interact with the binding pocket of wrn helicase, inhibiting its function . This interaction could potentially lead to changes in DNA repair and replication processes.

Biochemical Pathways

The inhibition of wrn helicase by related compounds can affect several dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) . These pathways play a critical role in maintaining genomic integrity, and their disruption can lead to the accumulation of mutations and genomic instability .

Result of Action

Related compounds that inhibit wrn helicase have shown antiproliferative activity against various cancer cell lines . This suggests that EN300-1721717 might also exhibit antiproliferative effects, potentially leading to the inhibition of tumor growth.

Safety and Hazards

特性

IUPAC Name |

2-piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOJJOFTWFYYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2943500.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)

![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943518.png)